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Compound of Interest

Compound Name: Iprauntf2

Cat. No.: B3005505

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula,
synthesis, and catalytic applications of IPrAuNTf2, a highly effective and widely used
homogeneous gold(l) catalyst in modern organic synthesis.

Core Molecular Information

IPrAuNTf2 is the common abbreviation for the coordination compound [1,3-Bis(2,6-
diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(l). It is a colorless
to pale yellow solid known for its stability and efficacy in catalyzing a variety of organic
transformations, particularly those involving the activation of alkynes.

Molecular Structure and Properties

The structure of IPrAuUNTf2 features a central gold(l) atom linearly coordinated to a bulky N-
heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-
ylidene), and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf2) anion. The sterically
demanding IPr ligand enhances the catalyst's stability and modulates its reactivity.
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Value

Full Chemical Name

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-
ylidene]

[bis(trifluoromethanesulfonyl)imide]gold(l)

Synonyms

IPrAuNTf2

CAS Number

951776-24-2[1]

Molecular Formula

C29H37AUFsN304S2[1]

Molecular Weight 866.71 g/mol [1]

Appearance Colorless to pale yellow solid[2]
Melting Point 202-287 °C (decomposition)[3]
Solubility Soluble in organic solvents such as

dichloromethane, chloroform, and toluene.[2]

Experimental Protocols

Synthesis of IPrAuUNTf2

A common and efficient method for the synthesis of IPrAuUNTf2 involves a salt metathesis

reaction from the corresponding gold(l) chloride precursor, IPrAuCl.[4]

Materials:

e |IPrAuCl (1.0 eq)

« Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) (1.0 eq)

e Dichloromethane (DCM)

e Pentane

o Celite

Procedure:
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» To a solution of silver bis(trifluoromethanesulfonyl)imide (AgNTf2) in dichloromethane (DCM),
add an equimolar amount of IPrAuCl.

« Stir the resulting mixture at room temperature for approximately 4 hours.

e Upon completion of the reaction, filter the mixture through a pad of Celite to remove the
precipitated silver chloride (AgCl).

o Wash the Celite pad with additional dichloromethane to ensure complete recovery of the
product.

o Combine the organic filtrates and reduce the solvent volume under reduced pressure.
o Add pentane to the concentrated solution to induce the precipitation of a white solid.

« Filter the solid and dry it under high vacuum to yield IPrAuUNTf2.

Yield:

e This procedure typically results in a high yield, with reported yields around 88%.

Catalytic Applications and Performance

IPrAuNTf2 is a premier catalyst for the electrophilic activation of alkynes, enabling a wide
range of nucleophilic additions and subsequent cyclizations. Its high efficacy allows for low
catalyst loadings under mild reaction conditions.

General Catalytic Cycle: Alkyne Hydrofunctionalization

The general mechanism for gold(l)-catalyzed alkyne hydrofunctionalization involves the
coordination of the alkyne to the cationic gold(l) center, which activates the alkyne for
nucleophilic attack. This is followed by protodeauration to release the product and regenerate
the active catalyst.

Caption: General catalytic cycle for gold(l)-catalyzed alkyne hydrofunctionalization.
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Quantitative Data: Catalyst Screening in Tandem
Cycloisomerization/Dimerization

IPrAuNTf2 has demonstrated superior performance compared to other gold catalysts in certain
transformations. In a study on the tandem cycloisomerization and dimerization of chiral
homopropargyl sulfonamides, various catalysts were screened, with IPrAuUNTf2 providing the

highest yield.
Entry Catalyst Yield (%)
1 [PPhsAuUNTf:] 70
2 [JohnphosAuUNTT:] 80
3 [tBusPAUNTY] 85
4 [IPrAUNTf] 92
5 [IPrAUCIJ/AgNTf2 90

Data sourced from a study on the synthesis of enantioenriched pyrrolidines.

This data highlights the significant influence of the N-heterocyclic carbene ligand on the
catalyst's activity, with the bulky and electron-donating IPr ligand proving optimal for this
specific transformation.

Logical Workflow: Catalyst Selection and
Application

The decision to use IPrAuUNTf2 in a synthetic plan typically follows a logical progression based
on the desired transformation.

Caption: Workflow for selecting IPrAuNTf2 as a catalyst in organic synthesis.

Conclusion

IPrAuNTf2 stands as a robust and versatile catalyst in the field of organic chemistry. Its well-
defined structure, straightforward synthesis, and exceptional catalytic activity, particularly in the
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activation of alkynes, make it an invaluable tool for the construction of complex molecular
architectures. The quantitative data consistently demonstrates its high performance, often
superior to other catalytic systems. This guide provides the core technical information required
for researchers and professionals to effectively understand and implement IPrAuNTf2 in their
synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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